3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde
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Overview
Description
3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a cyclohexyl(methyl)amino group This compound is of interest due to its unique structural properties, which combine the aromatic characteristics of benzaldehyde with the aliphatic nature of cyclohexyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde typically involves the reaction of benzaldehyde with cyclohexylmethylamine. One common method is the reductive amination of benzaldehyde using cyclohexylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-((Cyclohexyl(methyl)amino)methyl)benzoic acid.
Reduction: 3-((Cyclohexyl(methyl)amino)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclohexyl(methyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the cyclohexyl(methyl)amino group, making it less lipophilic.
Cyclohexylmethylamine: Lacks the aromatic benzaldehyde moiety, affecting its reactivity and applications.
3-((Cyclohexylamino)methyl)benzaldehyde: Similar structure but without the methyl group, which can influence its chemical properties and reactivity.
Uniqueness
3-((Cyclohexyl(methyl)amino)methyl)benzaldehyde is unique due to the presence of both the cyclohexyl(methyl)amino group and the benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-16(15-8-3-2-4-9-15)11-13-6-5-7-14(10-13)12-17/h5-7,10,12,15H,2-4,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVUCHSMCDAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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